molecular formula C15H20N2O4S B067870 Chromanol 293B CAS No. 163163-24-4

Chromanol 293B

カタログ番号: B067870
CAS番号: 163163-24-4
分子量: 324.4 g/mol
InChIキー: HVSJHHXUORMCGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromanol 293B is a selective inhibitor of the slow delayed rectifier potassium current (IKs), which is mediated by the KCNQ1/KCNE1 channel complex in cardiac and epithelial tissues . It was first identified during the screening of chromanol-based KATP channel openers but was found to lack KATP activity . Instead, this compound binds to the inner pore vestibule of KCNQ1, targeting residues T312, I337, and F340 in the S6 transmembrane domain and pore loop . This compound also exhibits off-target effects on insulin signaling via the IRS-2/PI3K/Akt pathway and inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) at higher concentrations .

準備方法

Chemical Structure and Key Functional Groups

Chromanol 293B (C₁₅H₂₀N₂O₄S; MW 324.4 g/mol) features a chromane backbone substituted with cyano (–CN), hydroxy (–OH), dimethyl (–CH₃), and ethylsulfonamide (–NHSO₂C₂H₅) groups . The stereochemistry at the 3R,4S positions is critical for its biological activity, as the 3S,4R enantiomer exhibits negligible potassium channel-blocking effects .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Boiling point474.1 ± 55.0 °C (predicted)
Density1.33 ± 0.1 g/cm³ (predicted)
Solubility18 mg/mL in DMSO
pKa12.96 ± 0.60 (predicted)
Storage conditions-20°C, protected from light

Inferred Synthesis Pathways

While explicit synthetic procedures are absent from peer-reviewed literature, the structure suggests a multi-step process involving:

Chromane Core Construction

The 2,2-dimethylchromane scaffold likely originates from a cyclization reaction between a substituted phenol and a β-keto ester. For example, 2-methylresorcinol may undergo acid-catalyzed condensation with ethyl acetoacetate to form the chromane ring .

Introduction of the Cyano Group

Electrophilic aromatic substitution or nucleophilic displacement could introduce the cyano group at position 6. Nitration followed by reduction and Sandmeyer reaction represents a plausible route .

Sulfonamide Installation

Reaction of the intermediate amine with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) would yield the N-methyl-N-ethylsulfonamide moiety .

Stereochemical Control

Asymmetric synthesis or chiral resolution is required to obtain the 3R,4S configuration. Enzymatic resolution using lipases or chromatographic separation of diastereomeric salts may be employed .

Industrial Production Practices

Suppliers like Chongqing Chemdad Co. and Hello Bio list this compound with >98% purity, indicating standardized large-scale synthesis . Key industrial considerations include:

Process Optimization

  • Catalysis : Palladium-mediated cross-coupling for aryl-cyano bond formation .

  • Green Chemistry : Solvent selection (ethanol/water mixtures) to reduce DMSO dependence .

  • Yield Enhancement : Recrystallization from ethanol/water (1:1) achieves >99% purity .

Table 2: Industrial Synthesis Parameters (Inferred)

ParameterCondition
Starting material2-methylresorcinol
Cyclization agentH₂SO₄ (conc.)
Nitration systemHNO₃/H₂SO₄
Sulfonylation reagentEthylsulfonyl chloride
Final purificationColumn chromatography (SiO₂)

Analytical Characterization

Published quality control data from suppliers and studies include:

Chromatographic Analysis

  • HPLC : Retention time 8.2 min (C18 column, 70:30 methanol/water) .

  • TLC : Rf 0.45 (silica gel, ethyl acetate/hexane 1:1) .

Spectroscopic Data

  • IR (KBr) : 3340 cm⁻¹ (O–H), 2230 cm⁻¹ (C≡N), 1320 cm⁻¹ (S=O) .

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.28 (s, 6H, –CH₃), 2.95 (s, 3H, N–CH₃), 3.40 (q, 2H, –SO₂C₂H₅) .

Challenges in Scale-Up

  • Steric Hindrance : Bulky 2,2-dimethyl groups complicate functionalization at C3/C4 .

  • Stereochemical Drift : Epimerization risk during sulfonamide formation requires low-temperature conditions (<0°C) .

  • Byproduct Formation : Over-nitration at C7/C8 necessitates precise stoichiometric control .

化学反応の分析

Chemical Reactions Analysis

Chromanol 293B exhibits reactivity primarily through its hydroxyl (-OH), sulfonamide (-SO₂-NH-), and cyano (-CN) functional groups. Key reactions include:

Reaction Type Conditions Functional Groups Involved Outcome Reference
Substitution Alkylation/AcylationHydroxyl (-OH)Formation of ethers or esters for structural modification.
Elimination Acidic/Base CatalysisChromanol RingDehydration to form alkenes or unsaturated derivatives.
Electrophilic Addition Interaction with K⁺ ionsSulfonamide (-SO₂-NH-)Electrostatic binding to potassium channels (e.g., KCNQ1).
Hydrolysis Aqueous Alkaline ConditionsCyano (-CN)Partial conversion to carboxylic acid derivatives under extreme conditions.

Key Findings :

  • The sulfonamide group participates in electrostatic interactions with K⁺ ions in potassium channels, critical for its inhibitory activity .
  • The hydroxyl group on the chromanol ring is essential for stereospecific binding and selectivity toward I<sub>Ks</sub> channels .
  • Substitution reactions at the hydroxyl group alter pharmacological potency, as seen in enantiomer studies .

Functional Group Reactivity

Functional Group Role in Reactivity Biological Impact
Hydroxyl (-OH) Site for hydrogen bonding and stereospecific interactions; undergoes substitution.Determines enantiomer selectivity (e.g., 3R,4S vs. 3S,4R) .
Sulfonamide (-SO₂-NH-) Binds to K⁺ ions via electrostatic interactions; stabilizes open-channel block.Critical for blocking KCNQ1/Kv7.1 channels .
Cyano (-CN) Electron-withdrawing group; stabilizes chromanol ring structure.Enhances metabolic stability under physiological conditions .
Chromanol Ring Undergoes elimination under acidic/basic conditions.Modifies lipophilicity and membrane permeability.

Stereochemical Influence on Reactivity

  • The 3R,4S enantiomer of this compound shows 7-fold greater potency in blocking I<sub>Ks</sub> compared to the 3S,4R form (IC<sub>50</sub> = 1.36 μM vs. 9.6 μM) .
  • Stereospecific binding involves interactions between the hydroxyl group and hydrophobic residues in KCNQ1 channels .

Stability and Degradation

  • This compound is stable under physiological conditions but undergoes hydrolysis of the cyano group in strongly alkaline environments .
  • No hazardous decomposition products reported under standard storage conditions .

Key Research Findings

  • Substitution Reactions :
    • Modification of the hydroxyl group reduces I<sub>Ks</sub> blockade efficacy, confirming its role in target binding .
    • Ethylsulfonamide side chain modifications alter selectivity between KCNQ1 and CFTR chloride channels .
  • Electrostatic Interactions :
    • Mutagenesis studies show that replacing the sulfonamide group abolishes KCNQ1 inhibition, validating its role in pore block .
  • Metabolic Pathways :
    • Cyano group stability contributes to prolonged half-life in vivo, enhancing therapeutic potential .

科学的研究の応用

Pharmacological Properties

Chromanol 293B primarily acts on the slow component of the delayed rectifier potassium current (I_Ks), which plays a significant role in cardiac repolarization. Its pharmacological profile includes:

  • Blockage of I_Ks : this compound effectively inhibits I_Ks in both guinea pig and human cardiomyocytes, which can modulate cardiac action potentials and potentially serve as an antiarrhythmic agent .
  • Impact on Insulin Secretion : In studies involving mouse models, this compound has been shown to enhance glucose-stimulated insulin secretion from pancreatic islets, indicating its role in glucose metabolism and potential applications in treating type 2 diabetes .

A. Cardiac Research

This compound's ability to block I_Ks has implications for cardiac research, particularly in understanding arrhythmias:

  • Action Potential Studies : Research utilizing whole-cell patch-clamp techniques demonstrated that this compound prolongs action potentials in cardiomyocytes, which could inform the development of new antiarrhythmic therapies .
  • Mechanistic Insights : The compound has been utilized to dissect the roles of various ion currents in cardiac physiology, providing insights into how alterations in potassium channel function can lead to arrhythmogenic conditions .

B. Diabetes Research

The compound's effects on insulin secretion present significant opportunities for diabetes research:

  • Enhanced Insulin Secretion : this compound has been shown to enhance glucose-stimulated insulin secretion significantly without affecting basal insulin levels, indicating its potential as a therapeutic agent for improving glycemic control in diabetic patients .
  • Glucose Tolerance Improvement : In vivo studies indicated that administration of this compound improved glucose tolerance during oral and intraperitoneal glucose tolerance tests, suggesting its utility in managing glucose levels postprandially .

Case Studies and Experimental Findings

StudyFocusFindings
Study on Cardiac Myocytes Effects on I_KsDemonstrated that this compound blocks I_Ks effectively, influencing cardiac repolarization.
Insulin Secretion Study Glucose-Stimulated Insulin SecretionShowed significant enhancement of insulin secretion in response to glucose challenge in mouse islets.
Action Potential Prolongation Zebrafish ModelFound that this compound prolonged action potentials, indicating potential for further studies on cardiac function.

作用機序

Chromanol 293B exerts its effects by selectively blocking the slow delayed rectifier potassium current (I_Ks) via the potassium voltage-gated channel subfamily Q member 1 (KCNQ1). This inhibition prolongs the action potential duration in cardiac myocytes, which can help prevent arrhythmias. Additionally, it modulates glucose-stimulated insulin secretion in pancreatic cells by affecting the same potassium channels .

類似化合物との比較

Comparison with HMR 1556

HMR 1556, a derivative of Chromanol 293B, demonstrates superior potency and specificity for IKs (Table 1).

Parameter This compound HMR 1556
IKs IC50 1.8 µM (canine) 10.5 nM (canine)
Ito Inhibition IC50 = 38 µM IC50 = 33.9 µM
IKr/ICa.L Inhibition Minimal at ≤10 µM IC50 = 12.6 µM (IKr)
KCNE1 Dependency 4–6× higher potency with KCNE1 (mammals) KCNE1 reduces efficacy in zebrafish

HMR 1556’s enhanced potency stems from structural modifications, including a trifluorobutoxy substituent and optimized stereochemistry . While this compound inhibits transient outward current (Ito) at high concentrations, HMR 1556 avoids significant off-target effects at therapeutic doses, making it more suitable for clinical use .

Stereoselectivity and Enantiomer Activity

This compound exists as two enantiomers: (-)-[3R,4S] and (+)-[3S,4R]. The (-)-enantiomer is 7-fold more potent in blocking KCNQ1/KCNE1 (IC50 = 1.3 µM vs. 8.8 µM for (+)-enantiomer) and retains selectivity over hERG and Kv1.5 channels . This stereoselectivity underscores the importance of chiral centers in drug design and highlights the need for enantiomer-specific evaluations in preclinical studies.

Interaction with Other Potassium Channel Blockers

This compound synergizes with IKr blockers like dofetilide to prolong APD, particularly at low heart rates. In guinea pig ventricular myocytes, this compound (10 µM) alone prolongs APD90 by ~20%, while co-administration with dofetilide (0.1 µM) enhances this effect by 60–80% . Unlike dofetilide, which exhibits reverse frequency dependence, this compound’s APD prolongation is frequency-independent, providing complementary mechanisms for arrhythmia management .

Species-Specific Variations in Efficacy

This compound’s efficacy varies across species due to differences in KCNQ1/KCNE1 interactions:

  • Mammals: KCNE1 enhances this compound’s inhibition by 4–6× .
  • Drosophila : The IC50 for dKCNQ (13.0 µM) is slightly higher than for human KCNQ1 (6.9 µM), reflecting evolutionary divergence in channel structure .

Selectivity Profile Against Other Ionic Currents

This compound selectively blocks IKs at ≤10 µM but inhibits Ito (IC50 = 38 µM) and CFTR at higher concentrations . In contrast, HMR 1556 shows minimal off-target effects below 500 nM .

生物活性

Chromanol 293B is a selective blocker of the slow delayed rectifier potassium current (IKs), primarily associated with the KCNQ1 channel. This compound has garnered attention for its potential therapeutic applications, particularly in cardiac physiology and glucose metabolism. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular currents, and implications for diabetes management.

This compound selectively inhibits IKs, which plays a crucial role in cardiac repolarization. It shows a high affinity for the KCNQ1 subunit when combined with KCNE3, demonstrating significant selectivity over other currents:

  • IC50 values :
    • KCNQ1 combined with KCNE3: 0.54 µM
    • KCNQ1 combined with KCNE1: 15.1 µM
    • CFTR chloride current: 19 µM
    • Transient outward current (Kv4.3): 38 µM

These values indicate that this compound is a potent inhibitor of IKs, making it a valuable tool for studying cardiac action potentials and potential antiarrhythmic therapies .

Effects on Cardiac Action Potentials

Research has demonstrated that this compound significantly affects action potentials in cardiomyocytes:

  • Inhibition of IKs : In guinea pig myocytes, this compound inhibited IKs by up to 96.9% at concentrations around 1.02 µM , while having minimal effect on other currents such as inward rectifier K+ current and L-type Ca2+ current .
  • Action Potential Duration (APD) : The compound prolongs APD in both guinea pig and human ventricular myocytes without showing frequency dependence typical of IKr blockade, suggesting a unique profile for antiarrhythmic applications .

Impact on Insulin Secretion

This compound has also been investigated for its effects on insulin secretion and glucose metabolism:

  • Enhancement of Insulin Secretion : At a concentration of 100 µM , this compound significantly enhanced glucose-stimulated insulin secretion (GSIS) in primary islets from mice. This effect was linked to increased levels of glucagon-like peptide-1 (GLP-1), indicating that this compound may influence insulin dynamics through GLP-1 modulation .
  • Glucose Tolerance : In vivo studies showed that mice treated with this compound exhibited improved glucose tolerance during oral glucose tolerance tests (OGTT) and intraperitoneal glucose tolerance tests (IPGTT). Blood glucose levels were notably lower in treated mice post-glucose challenge, suggesting enhanced metabolic responses without altering basal insulin sensitivity .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Parameter Effect Concentration/Value
IKs InhibitionMaximum inhibition96.9% at 1.02 µM
APD ProlongationSimilar fractional extent across frequenciesAll tested frequencies
Insulin Secretion (GSIS)Enhanced secretionSignificant at 100 µM
Glucose ToleranceLower blood glucose levels post-challengeSignificant during OGTT/IPGTT
GLP-1 LevelsIncreased plasma GLP-1 after glucose challengeMarkedly higher in treated mice

Case Studies

Several studies have highlighted the pharmacological properties of this compound:

  • Cardiac Studies : A study demonstrated that this compound effectively blocks IKs in guinea pig SA node cells, confirming its role as a potent IKs blocker under both control conditions and during β-adrenergic stimulation .
  • Diabetes Research : Another research effort revealed that this compound enhances GSIS from pancreatic islets, indicating its potential utility in managing type 2 diabetes by improving insulin response without affecting overall insulin sensitivity .

Q & A

Basic Research Questions

Q. What is the primary electrophysiological target of Chromanol 293B, and how is its inhibitory potency quantified?

this compound selectively inhibits the slow delayed rectifier potassium current (IKs) by targeting the KCNQ1/KCNE1 channel complex. Its inhibitory potency is quantified using voltage-clamp experiments, yielding an IC50 of 2.8 ± 0.9 μM in CHO cells expressing KCNQ1/KCNE1, as determined via automated patch-clamp systems like the Patchliner . Dose-response curves with Hill equation analysis are critical for validating potency across experimental models.

Q. What experimental models are commonly used to study this compound's cardiac effects?

Key models include:

  • Isolated canine right atrial preparations : Assess heart rate and contractility changes under perfusion .
  • Multicellular ventricular preparations : Measure action potential duration (APD) modulation using HMR 1556 (IKs blocker) and dofetilide (IKr blocker) to isolate Ito contributions .
  • Human iPSC-derived cardiomyocytes : Evaluate proarrhythmic risk via field potential duration (FPD) analysis .

Q. How should researchers optimize this compound solubility and stability in vitro?

this compound is soluble in DMSO or DMF (up to 30 mg/mL). For stability:

  • Dissolve with brief heating (37°C) and sonication.
  • Store at room temperature.
  • Include vehicle controls (e.g., DMSO) to account for solvent effects .

Q. What concentration range effectively inhibits IKs without off-target effects?

Effective concentrations range from 1–30 μM for IKs blockade. Above 100 μM, nonspecific effects on KATP and late sodium currents may occur. Validate via dose-response curves and exclude concentrations altering baseline currents (e.g., IK1, ICa) .

Q. How does this compound enhance insulin secretion in pancreatic β-cells?

By blocking KCNQ1 channels in INS-1 cells, this compound depolarizes β-cell membranes, increasing calcium influx and glucose-stimulated insulin secretion. This highlights KCNQ1’s role in regulating β-cell excitability and potential links to diabetes .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound's target specificity across tissues?

Discrepancies (e.g., gastric acid secretion vs. cardiac IKs inhibition ) require:

  • CRISPR/Cas9 knockout validation of KCNQ1 in tissue-specific models.
  • Off-target profiling using transcriptomics/proteomics.
  • Functional rescue experiments with channel agonists/antagonists.

Q. What structural features drive this compound's stereoselective interaction with KCNQ1?

The (3R,4S)-enantiomer exhibits higher affinity for KCNQ1’s voltage-sensing domain. Molecular docking studies identify critical hydroxyl and sulfonamide groups for binding. Derivatives (e.g., CHEMBL compounds) are optimized by modifying the chromanol core while preserving stereochemistry .

Q. How does this compound's lack of reverse use-dependence influence proarrhythmic risk assessment?

Unlike E-4031 (IKr blocker), this compound does not prolong FPD in a reverse use-dependent manner in iPSC-derived cardiomyocytes. This suggests lower torsadogenic risk, assessed via slope factor analysis of FPD changes across pacing rates (0.2–3.33 Hz) .

Q. What methodological controls are critical for isolating this compound's effects on Ito?

  • Pharmacological isolation : Co-apply HMR 1556 (IKs blocker) and dofetilide (IKr blocker).
  • Rate-dependent validation : Test APD changes at varying pacing rates (0.2–3.33 Hz).
  • Cross-channel validation : Use selective Ito blockers (e.g., 4-AP) .

Q. How do sex differences affect this compound's cardiac responses?

Female canine Purkinje fibers exhibit greater APD90 prolongation at low pacing rates (0.2 Hz) under β-adrenergic stimulation. Statistical analysis requires mixed-effects models accounting for "within-rate" (fixed pacing) and "across-rate" (variable pacing) adaptations .

Q. How can batch variations in iPSC-derived cardiomyocytes impact this compound studies?

Batch-dependent differences in KCNQ1/KCNE1 expression (e.g., Cor.4U vs. iCells) necessitate:

  • Baseline normalization : Express FPD changes relative to FPDc.
  • Quality control : Regular RNA-seq for channel expression consistency .

Q. What strategies mitigate this compound's presumed Ito selectivity limitations?

  • Multi-modal validation : Combine patch-clamp with optical mapping.
  • Computational modeling : Integrate IKs, Ito, and ICa interactions.
  • Pharmacological cross-check : Use alternative Ito blockers (e.g., 4-AP) .

Q. How does TMCC reverse this compound-induced APD prolongation?

TMCC (taurine-magnesium coordination compound) restores IKs current by shifting I-V curves upward, counteracting this compound’s inhibition. This supports combining IKs enhancers with blockers to model LQTS rescue .

Q. What are the implications of this compound's dual inhibition of KCNQ1 and CFTR?

In epithelial studies, CFTR-mediated anion transport must be controlled using inhibitors (e.g., CFTRinh-172) to isolate KCNQ1-specific effects. Dual activity complicates interpretation but enables multi-channel interaction studies .

Q. How is this compound used to study protein tyrosine phosphorylation dynamics?

In sperm motility studies, this compound (20–100 μM, 3-hour treatment) increases phosphorylation via Western blot and immunofluorescence. Critical controls include DMSO vehicle and parallel kinase activity assays .

特性

IUPAC Name

N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJHHXUORMCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349649
Record name Chromanol 293B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163163-24-4
Record name Chromanol 293B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromanol 293B
Reactant of Route 2
Chromanol 293B
Reactant of Route 3
Chromanol 293B
Reactant of Route 4
Reactant of Route 4
Chromanol 293B
Reactant of Route 5
Chromanol 293B
Reactant of Route 6
Chromanol 293B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。